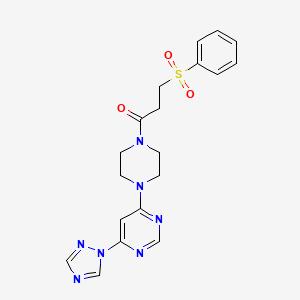
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one is a useful research compound. Its molecular formula is C19H21N7O3S and its molecular weight is 427.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
| Component | Structure |
|---|---|
| Triazole | Triazole |
| Pyrimidine | Pyrimidine |
| Piperazine | Piperazine |
| Phenylsulfonyl | Phenylsulfonyl |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The triazole and pyrimidine rings are known to exhibit antimicrobial and antifungal properties by inhibiting enzyme activity in pathogens. Studies have shown that compounds containing these moieties can disrupt cellular pathways leading to apoptosis in cancer cells or inhibit microbial growth through enzyme inhibition .
Pharmacological Properties
Research indicates that the compound exhibits various pharmacological activities, including:
- Antimicrobial Activity : The presence of the triazole moiety suggests potential antifungal properties. Compounds with similar structures have demonstrated significant inhibitory effects against various pathogens .
- Anticancer Activity : The compound's mechanism may involve the inhibition of specific kinases involved in tumor growth. For instance, related compounds have shown efficacy against cancer cell lines by inducing cell cycle arrest and apoptosis .
Case Studies and Research Findings
Several studies have examined the biological activity of related compounds, providing insights into the potential effects of this specific molecule:
- Antitubercular Activity : A study on similar triazole-containing compounds reported IC90 values ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis, indicating promising antitubercular activity .
- Cytotoxicity Testing : Compounds structurally related to the target molecule have been tested for cytotoxicity against human cell lines (e.g., HEK-293). Results indicated low toxicity, suggesting a favorable safety profile for further development .
- Mechanistic Studies : Docking studies revealed that such compounds could effectively bind to target enzymes, inhibiting their function and leading to reduced viability in cancerous cells .
Data Tables
The following table summarizes key findings from various studies related to the biological activity of triazole and pyrimidine derivatives:
| Compound Name | Target Pathogen/Cancer Type | IC50/IC90 (µM) | Notes |
|---|---|---|---|
| Triazole Derivative 1 | Mycobacterium tuberculosis | 3.73 - 4.00 | Significant antitubercular activity |
| Triazole-Pyrimidine Hybrid | MCF-7 (Breast Cancer) | 5.5 | Induced apoptosis |
| Piperazine Derivative | Various Bacterial Strains | 10 - 20 | Broad-spectrum antimicrobial activity |
属性
IUPAC Name |
3-(benzenesulfonyl)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3S/c27-19(6-11-30(28,29)16-4-2-1-3-5-16)25-9-7-24(8-10-25)17-12-18(22-14-21-17)26-15-20-13-23-26/h1-5,12-15H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOCSINWHGTBTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














